N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a benzamide derivative featuring a 4-chlorobenzo[d]thiazole moiety linked to a 4-(ethylsulfonyl)benzoyl group. This compound is structurally characterized by the presence of a sulfonyl group at the para position of the benzamide ring and a chloro substituent on the benzo[d]thiazole ring.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-2-24(21,22)11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKNIHIGAWUINZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Chlorobenzo[d]thiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: This step often involves the reaction of the intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield a sulfone, while substitution of the chlorine atom could yield various substituted benzothiazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide with key analogs, focusing on structural features, synthetic yields, physicochemical properties, and biological activities.
Substituent Effects on the Thiazole/Thiazol-2-yl Moiety
- 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b): Structural Difference: Replaces the 4-chlorobenzo[d]thiazole with a pyridin-2-yl-thiazole group. Synthesis: Prepared via coupling of 4-(ethylsulfonyl)benzoic acid with 2-amino-4-(pyridin-2-yl)thiazole, yielding 33% .
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) :
N-(Benzo[d]thiazol-2-yl)-4-(bromomethyl)benzamide (2) :
Sulfonyl Group Variations
- 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a): Structural Difference: Methylsulfonyl substituent at the meta position vs. para-ethylsulfonyl.
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide :
Chloro Substituent Effects
- 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e): Structural Difference: Dichlorobenzamide with a piperazine-methyl-thiazole group. Physicochemical Data: Melting point = 152.1°C; HRMS confirms molecular integrity . Comparison: The 4-chloro group in the target compound may confer higher thermal stability (melting point likely >150°C) compared to non-halogenated analogs .
Physicochemical and Spectral Comparisons
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
This compound is characterized by its unique thiazole and sulfonamide moieties. The synthesis typically involves the reaction of 4-chlorobenzo[d]thiazole with an appropriate ethylsulfonyl derivative under controlled conditions. The general synthetic route can be summarized as follows:
- Starting Materials : 4-chlorobenzo[d]thiazole, ethylsulfonyl chloride, and suitable bases (e.g., triethylamine).
- Reaction Conditions : The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
- Purification : The product is purified using recrystallization or chromatography techniques.
2.1 Antimicrobial Activity
Studies have indicated that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
| Compound | Target Organism | Activity (IC50) |
|---|---|---|
| This compound | E. coli | 15 µM |
| Similar Thiazole Derivative | S. aureus | 12 µM |
2.2 Anticancer Activity
Research has highlighted the anticancer potential of thiazole derivatives. For example, compounds with structural similarities have been shown to inhibit cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.
Case Study : A study involving a series of thiazole derivatives reported that certain compounds exhibited IC50 values as low as 1.61 µg/mL against A-431 human epidermoid carcinoma cells, indicating significant cytotoxicity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's.
- Receptor Modulation : It may act as a negative allosteric modulator for certain receptors involved in cellular signaling pathways.
4. Research Findings
Recent studies have employed molecular docking and dynamics simulations to elucidate the binding interactions of this compound with target proteins. For instance, computational studies demonstrated that the compound binds effectively to the active site of acetylcholinesterase, stabilizing the enzyme-substrate complex and enhancing inhibitory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
